![molecular formula C18H23N3O3S B14351801 N-{2-[(Benzenesulfonyl)amino]-5-(diethylamino)phenyl}acetamide CAS No. 90264-12-3](/img/structure/B14351801.png)
N-{2-[(Benzenesulfonyl)amino]-5-(diethylamino)phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(Benzenesulfonyl)amino]-5-(diethylamino)phenyl}acetamide is a complex organic compound that features a benzenesulfonyl group, an acetamide group, and a diethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(Benzenesulfonyl)amino]-5-(diethylamino)phenyl}acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzenesulfonyl Intermediate: The initial step involves the reaction of benzenesulfonyl chloride with an appropriate amine to form the benzenesulfonyl intermediate.
Introduction of the Diethylamino Group: The intermediate is then reacted with diethylamine under controlled conditions to introduce the diethylamino group.
Acetylation: Finally, the compound undergoes acetylation using acetic anhydride to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(Benzenesulfonyl)amino]-5-(diethylamino)phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfinyl or thiol derivatives.
Substitution: Various substituted benzenesulfonyl derivatives.
Scientific Research Applications
N-{2-[(Benzenesulfonyl)amino]-5-(diethylamino)phenyl}acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{2-[(Benzenesulfonyl)amino]-5-(diethylamino)phenyl}acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The diethylamino group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(Benzenesulfonyl)amino]-5-(methylamino)phenyl}acetamide
- N-{2-[(Benzenesulfonyl)amino]-5-(ethylamino)phenyl}acetamide
Uniqueness
N-{2-[(Benzenesulfonyl)amino]-5-(diethylamino)phenyl}acetamide is unique due to the presence of the diethylamino group, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.
Properties
CAS No. |
90264-12-3 |
|---|---|
Molecular Formula |
C18H23N3O3S |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
N-[2-(benzenesulfonamido)-5-(diethylamino)phenyl]acetamide |
InChI |
InChI=1S/C18H23N3O3S/c1-4-21(5-2)15-11-12-17(18(13-15)19-14(3)22)20-25(23,24)16-9-7-6-8-10-16/h6-13,20H,4-5H2,1-3H3,(H,19,22) |
InChI Key |
FATKZHHRDZPHCS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC=C2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


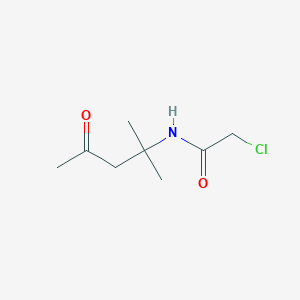

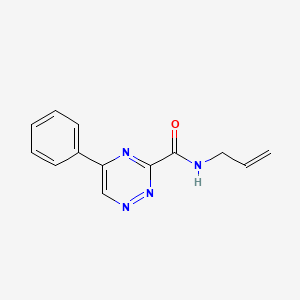
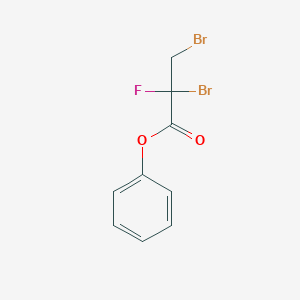
![2-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-ol](/img/structure/B14351741.png)
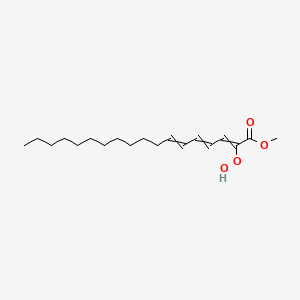
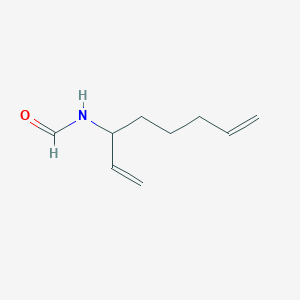



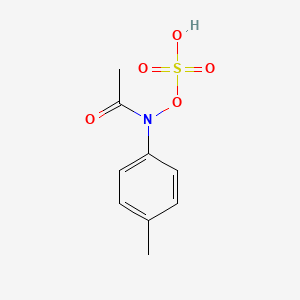

![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-3-nitrobenzaldehyde](/img/structure/B14351807.png)

